Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate basic properties
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate basic properties
An In-depth Technical Guide to Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also identified as O4I2, is a small molecule of significant interest in the field of stem cell biology. It has been identified as a potent inducer of Octamer-binding transcription factor 4 (Oct3/4), a master regulator of pluripotency.[1] This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological activity of this compound, tailored for researchers and professionals in drug development.
Core Properties
This section details the fundamental physicochemical properties of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.
Chemical Identity
| Property | Value |
| IUPAC Name | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate |
| Synonyms | O4I2, 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid ethyl ester |
| CAS Number | 165682-93-9 |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S |
| Molecular Weight | 282.75 g/mol |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Cl |
| InChI Key | ULUBAPWNHROTEU-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value | Reference Compound Data (Ethyl 2-aminothiazole-4-carboxylate) |
| Appearance | White to beige solid powder. | Pale yellow powder.[2] |
| Melting Point | Not available | 177-181 °C[3] |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in DMSO. | Not available |
| pKa | Not available | Not available |
Spectroscopic Data
Detailed experimental spectroscopic data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not widely published. The following sections provide predicted data and reference spectra for a related compound to offer insight into the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Specific experimental data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not available.
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¹³C NMR: Specific experimental data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not available.
Infrared (IR) Spectroscopy
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Specific experimental data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not available.
Mass Spectrometry
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Predicted Monoisotopic Mass: 282.02298 Da.[4]
Experimental Protocols
The synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea derivative.
Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate
Materials:
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Ethyl bromopyruvate
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1-(4-chlorophenyl)thiourea
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Ethanol (absolute)
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Sodium bicarbonate
Procedure:
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Dissolve 1-(4-chlorophenyl)thiourea (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
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To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature with constant stirring.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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The resulting precipitate is collected by vacuum filtration.
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Wash the crude product with cold water and then a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.
Biological Activity and Signaling Pathways
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, or O4I2, is a potent inducer of the transcription factor Oct3/4. Oct3/4 is a cornerstone of pluripotency in embryonic stem cells and is crucial for the generation of induced pluripotent stem cells (iPSCs).
Mechanism of Action
O4I2 promotes the expression of the POU5F1 gene, which encodes the Oct3/4 protein. The upregulation of Oct3/4 is a key step in maintaining the self-renewal and pluripotent state of stem cells.
Oct3/4 Signaling Network
Oct3/4 functions within a complex transcriptional regulatory network to maintain pluripotency. It interacts with other key transcription factors such as SOX2 and NANOG. Furthermore, the Oct3/4 pathway is known to intersect with other major signaling pathways, including the Wnt/β-catenin and JAK/STAT pathways.[5][6] For instance, Oct-3/4 can modulate Wnt pathway activity by promoting the degradation of nuclear β-catenin.[5]
Caption: O4I2 induces Oct3/4 expression, impacting pluripotency networks.
Experimental and Logical Workflows
The discovery and characterization of small molecule modulators like O4I2 typically follow a structured workflow, from initial screening to functional validation.
Caption: Workflow for discovery and validation of O4I2.
Conclusion
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) is a valuable chemical tool for researchers studying pluripotency and cellular reprogramming. Its ability to induce Oct3/4 expression opens avenues for the development of new methods for generating iPSCs, which have broad applications in regenerative medicine and disease modeling. Further research is warranted to fully elucidate its detailed physicochemical properties, mechanism of action, and potential therapeutic applications.
References
- 1. glpbio.com [glpbio.com]
- 2. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. PubChemLite - Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 5. Oct-3/4 regulates stem cell identity and cell fate decisions by modulating Wnt/β-catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
